molecular formula C14H14FNO3S B10970684 N-(4-fluoro-2-methylphenyl)-3-methoxybenzenesulfonamide

N-(4-fluoro-2-methylphenyl)-3-methoxybenzenesulfonamide

Cat. No.: B10970684
M. Wt: 295.33 g/mol
InChI Key: LQGNOCXZNFEDRT-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-methylphenyl)-3-methoxy-1-benzenesulfonamide: is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a methoxy group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-methylphenyl)-3-methoxy-1-benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methylaniline and 3-methoxybenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-fluoro-2-methylaniline is dissolved in an appropriate solvent like dichloromethane. To this solution, 3-methoxybenzenesulfonyl chloride is added dropwise with continuous stirring at a controlled temperature, typically around 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is washed with water, and the organic layer is separated. The solvent is evaporated under reduced pressure to obtain the crude product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-Fluoro-2-methylphenyl)-3-methoxy-1-benzenesulfonamide can be scaled up using similar reaction conditions but with larger quantities of reagents and solvents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.

    Oxidation and Reduction: The methoxy group can participate in oxidation reactions, leading to the formation of corresponding aldehydes or acids.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Fluoro-2-methylphenyl)-3-methoxy-1-benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific enzymes or receptors.

Industry

In the industrial sector, N-(4-Fluoro-2-methylphenyl)-3-methoxy-1-benzenesulfonamide is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-methylphenyl)-3-methoxy-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The methoxy group can participate in electron-donating interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluoro-2-methylphenyl)acetamide
  • 4-Fluoro-2-methylphenol
  • N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide

Uniqueness

N-(4-Fluoro-2-methylphenyl)-3-methoxy-1-benzenesulfonamide is unique due to the combination of its fluorine, methyl, and methoxy substituents, which impart distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a versatile intermediate in various synthetic applications.

This detailed overview provides a comprehensive understanding of N-(4-Fluoro-2-methylphenyl)-3-methoxy-1-benzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H14FNO3S

Molecular Weight

295.33 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C14H14FNO3S/c1-10-8-11(15)6-7-14(10)16-20(17,18)13-5-3-4-12(9-13)19-2/h3-9,16H,1-2H3

InChI Key

LQGNOCXZNFEDRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=CC(=C2)OC

Origin of Product

United States

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